(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate
Description
(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole-derived compound featuring a morpholinopropyl side chain and a 2,6-dimethylphenyl substituent. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The morpholinopropyl group may enhance solubility and modulate receptor interactions, while the 2,6-dimethylphenyl moiety contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
ethyl 2-[2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-4-28-20(26)15-19-16-29-22(23-21-17(2)7-5-8-18(21)3)25(19)10-6-9-24-11-13-27-14-12-24/h5,7-8,16H,4,6,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJDFLVIBHZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=C(C=CC=C2C)C)N1CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Thiazole ring : Known for its role in various biological activities.
- Morpholinopropyl group : Often associated with enhancing solubility and bioactivity.
- Dimethylphenyl moiety : Imparts hydrophobic characteristics that can influence pharmacokinetics.
Structural Formula
The molecular formula is .
Antidiabetic Activity
Research has indicated that similar thiazole derivatives exhibit significant antidiabetic properties. For instance, a study on related compounds demonstrated their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The proposed mechanism involves modulation of glucose transporters and insulin signaling pathways.
Anti-obesity Effects
Compounds with similar structures have also shown promise in anti-obesity research. They may act by inhibiting lipid accumulation and promoting fatty acid oxidation. A study indicated that certain thiazole derivatives could reduce body weight gain in high-fat diet-induced obesity models through the activation of AMPK pathways .
Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties. The compound may exhibit activity against various pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic functions.
Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats, the administration of related thiazole compounds led to a marked decrease in fasting blood glucose levels and improved glucose tolerance tests. The mechanism was linked to increased GLUT4 expression in muscle tissues .
Study 2: Anti-obesity Mechanism
Another study explored the effects of thiazole derivatives on adipocyte differentiation. The results showed that these compounds could significantly inhibit the differentiation of pre-adipocytes into mature adipocytes, thereby reducing fat accumulation in vivo .
Comparative Analysis of Biological Activities
| Activity Type | Similar Compounds | Observed Effects | Mechanism of Action |
|---|---|---|---|
| Antidiabetic | Thiazolidinediones | Decreased blood glucose levels | Enhanced insulin sensitivity |
| Anti-obesity | Various thiazoles | Reduced body weight gain | AMPK pathway activation |
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth | Disruption of cell membranes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Core Structure: Quinazolinone (vs. thiazole in the target compound).
- Functional Groups: Thioacetate and methoxyphenyl substituents (vs. morpholinopropyl and dimethylphenyl).
- Synthesis : Synthesized via green chemistry, emphasizing sustainability, whereas the target compound’s synthesis method is unspecified .
Triazine-Based Sulfonylurea Esters ()
- Core Structure : 1,3,5-triazine (vs. thiazole).
- Functional Groups: Sulfonylurea and methyl/methoxy groups (vs. morpholinopropyl and acetates).
- Applications : Used as herbicides (e.g., metsulfuron-methyl), contrasting with the target compound’s undefined but likely pharmacological or synthetic utility .
Functional Group Analogues
- Morpholine Derivatives: Morpholinopropyl groups in the target compound may improve solubility and pharmacokinetics compared to simpler alkyl chains in analogues.
- Aromatic Substituents: The 2,6-dimethylphenyl group offers steric hindrance and lipophilicity distinct from the methoxyphenyl group in ’s quinazolinone derivative .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Structural-Activity Relationships: The morpholinopropyl group in the target compound may confer better solubility than the methoxyphenyl group in ’s derivative, impacting bioavailability .
- Divergent Applications: While triazine-based esters () are agrochemicals, thiazole and quinazolinone derivatives (target compound and ) are more aligned with medicinal chemistry .
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column (ACN/HO + 0.1% formic acid) to detect degradation products (e.g., hydrolyzed ester or oxidized morpholine).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC (R shifts indicate decomposition).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).
How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Advanced Research Question
- Core Modifications : Synthesize analogs with (1) substituted morpholine (e.g., piperazine), (2) varied aryl groups (e.g., 3,4-dimethoxyphenyl), and (3) ester replacements (e.g., amides).
- Biological Assays : Test inhibition of kinase targets (IC) or antibacterial activity (MIC) to correlate substituents with potency .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets).
What computational methods are effective for predicting the compound’s electronic properties and reactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
- MD Simulations : Simulate solvation dynamics in water/ethanol to assess aggregation tendencies.
- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
